molecular formula C19H22N6O B14102764 N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14102764
M. Wt: 350.4 g/mol
InChI Key: BJABUUNUIBNFSF-UHFFFAOYSA-N
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Description

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazole ring, a pyrazole ring, and a cycloheptane ring. The presence of these rings makes the compound highly versatile and useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions. The pyrazole ring is often formed through the reaction of hydrazine with a 1,3-diketone. These intermediates are then coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and rimonabant, which have anti-inflammatory and anti-obesity effects, respectively.

    Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole, which are used as antifungal agents.

Uniqueness

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combination of triazole, pyrazole, and cycloheptane rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H22N6O/c26-18(17-14-9-5-2-6-10-15(14)22-24-17)21-19-20-16(23-25-19)12-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,22,24)(H2,20,21,23,25,26)

InChI Key

BJABUUNUIBNFSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=NNC(=N3)CCC4=CC=CC=C4

Origin of Product

United States

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